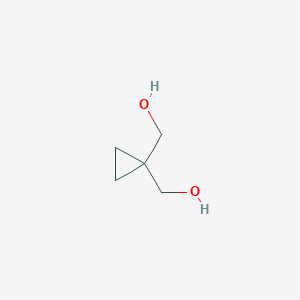
1,1-Bis(hydroxymethyl)cyclopropane
Cat. No. B119854
Key on ui cas rn:
39590-81-3
M. Wt: 102.13 g/mol
InChI Key: YAINYZJQSQEGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07271268B1
Procedure details


A 50 mL 3-neck round bottle flask was equipped with condenser, an addition funnel and a thermometer. Charge 2 g of 1,1-cyclopropyldimethanol, 5 g of acetic anhydride, 2 mL of methylene chloride and 0.77 g of pyridine to the flask. The reaction mixture was heated to about 90˜95° C. and kept continuous stirring about 1 hour. When the reaction was completed, the mixture was cooled and the 14.4 g of 33% HBr in glacial acetic acid was added while maintain below 20° C. After the addition, the reaction mixture was stirred about 6 hours and then 2 mL of methylene chloride and 10 mL of water was added into the flask. The layers were separated and the aqueous layer was extracted twice with 4 mL of methylene chloride. Combined the organic layers and washed twice with 6 mL of water and then neutralized to pH=8 with sodium carbonate solution. The organic layers were concentrated to obtain 3.3 g of crude [1-(bromomethyl)cyclopropyl]methyl acetate.








Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[C:3]([CH2:6][OH:7])([CH2:4]O)[CH2:2]1.[C:8]([O:11]C(=O)C)(=O)[CH3:9].[BrH:15]>C(O)(=O)C.O.C(Cl)Cl.N1C=CC=CC=1>[C:8]([O:7][CH2:6][C:3]1([CH2:4][Br:15])[CH2:2][CH2:1]1)(=[O:11])[CH3:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC1(CO)CO
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0.77 g
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
14.4 g
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
kept continuous stirring about 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 50 mL 3-neck round bottle flask was equipped with condenser, an addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated to about 90˜95° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintain below 20° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred about 6 hours
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted twice with 4 mL of methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 6 mL of water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layers were concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCC1(CC1)CBr
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
